Potency Benchmarking: Slc6A19-IN-1 as a Reference Standard for Nanomolar Potency Series
Slc6A19-IN-1 (Compound 16) is reported as part of a series of rationally designed, potent B0AT1 inhibitors. While the exact IC50 for Compound 16 is not disclosed, the series it belongs to achieves inhibition in the nanomolar range (IC50 values of 31-90 nM) as measured by a FLIPR assay [1]. This stands in stark contrast to earlier-generation inhibitors like Benztropine, which exhibits a much weaker IC50 of 44 ± 9 µM in the same assay [2]. The >1000-fold improvement in potency within the class highlights the importance of using the most potent and well-characterized chemical series for sensitive mechanistic studies.
| Evidence Dimension | B0AT1 (SLC6A19) inhibition potency (IC50) |
|---|---|
| Target Compound Data | Belongs to a series with IC50 = 31-90 nM (FLIPR assay) [1] |
| Comparator Or Baseline | Benztropine: IC50 = 44 ± 9 µM (44,000 nM) (FLIPR assay) [2] |
| Quantified Difference | Potency is >1,000-fold higher than the baseline comparator Benztropine |
| Conditions | In vitro FLIPR assay; cell line: CHO cells stably expressing collectrin and B0AT1 |
Why This Matters
For functional assays requiring complete target inhibition or for studies where minimal compound concentration is critical (e.g., to avoid off-target effects), a nanomolar potency inhibitor from this series is a scientifically superior choice over micromolar alternatives like Benztropine.
- [1] Xu, J., et al. (2024). Molecular basis of inhibition of the amino acid transporter B0AT1 (SLC6A19). Nature Communications, 15, 7224. https://doi.org/10.1038/s41467-024-51748-1 View Source
- [2] Cheng, Q., et al. (2017). Identification of novel inhibitors of the amino acid transporter B0AT1 (SLC6A19), a potential target to induce protein restriction and to treat type 2 diabetes. British Journal of Pharmacology, 174(6), 468–482. https://doi.org/10.1111/bph.13713 View Source
